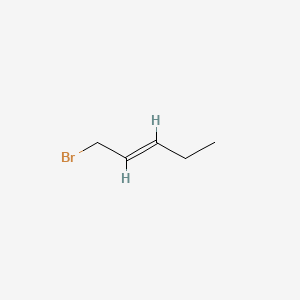

2-Pentene, 1-bromo-

Description

Structural Peculiarities and Chemical Reactivity of 2-Pentene (B8815676), 1-bromo-

The unique structural arrangement of 1-bromo-2-pentene, featuring a double bond and a bromine atom on a carbon adjacent to the double bond, dictates its chemical behavior and reactivity.

Significance of Allylic Bromide and Alkene Functionalities

The presence of both an alkene and an allylic bromide functional group within the same molecule makes 1-bromo-2-pentene a versatile reagent in organic chemistry. ontosight.aibloomtechz.com The alkene's double bond is susceptible to electrophilic addition reactions. chembk.commsu.edu

The allylic bromide structure is characterized by a bromine atom attached to an sp³-hybridized carbon directly bonded to an sp²-hybridized carbon of the alkene. uobasrah.edu.iq This configuration leads to enhanced reactivity in nucleophilic substitution reactions, often proceeding through a stable allylic carbocation intermediate. uobasrah.edu.iq The stability of this intermediate is due to resonance, where the positive charge is delocalized over the allyl system. libretexts.org Allylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical substitution reactions, such as allylic bromination with N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com

Isomeric Forms and Notation (E/Z and cis/trans) of 2-Pentene, 1-bromo-

Due to the restricted rotation around the carbon-carbon double bond, 1-bromo-2-pentene can exist as geometric isomers. These isomers are designated using two main notation systems: cis/trans and E/Z.

The cis/trans notation describes the relative positions of substituents on the double bond. However, for more complex alkenes where the four groups attached to the double bond carbons are different, the E/Z notation is the preferred and more systematic method. quora.comquora.com The E/Z system is based on the Cahn-Ingold-Prelog (CIP) priority rules, where each substituent on the double bond is assigned a priority. wikipedia.org

(Z)-isomer: If the two higher-priority groups are on the same side of the double bond (from the German word zusammen, meaning "together"), it is designated as the (Z)-isomer. wikipedia.org In many simple cases, the Z-isomer corresponds to the cis-isomer. libretexts.org

(E)-isomer: If the two higher-priority groups are on opposite sides of the double bond (from the German word entgegen, meaning "opposite"), it is designated as the (E)-isomer. wikipedia.org This often corresponds to the trans-isomer in simpler alkenes. libretexts.org

For 1-bromo-2-pentene, the two isomers are (E)-1-bromo-2-pentene and (Z)-1-bromo-2-pentene. nist.gov

Research Significance as a Versatile Synthetic Intermediate

1-bromo-2-pentene serves as a valuable and versatile intermediate in a variety of organic syntheses. ontosight.ai Its dual functionality allows for a wide range of chemical transformations, making it a key building block for more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The compound can participate in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, and addition reactions across the double bond. ontosight.ai

For instance, the synthesis of 1-bromo-2-pentene can be achieved through the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). doubtnut.comchegg.com However, this reaction can sometimes lead to a mixture of isomeric products due to the unsymmetrical nature of the starting alkene. brainly.com The resulting 1-bromo-2-pentene can then be used in subsequent reactions, such as the formation of dienes through elimination reactions with a base. libretexts.org

Below is a table summarizing some of the key properties and reactions involving 1-bromo-2-pentene.

| Property/Reaction | Description |

| Molecular Formula | C5H9Br |

| Molecular Weight | 149.03 g/mol ontosight.aichembk.com |

| Appearance | Colorless liquid ontosight.aichembk.com |

| Boiling Point | Approximately 122 °C chembk.com |

| Key Functional Groups | Alkene, Allylic Bromide ontosight.aiuobasrah.edu.iq |

| Common Reactions | Nucleophilic Substitution, Electrophilic Addition, Radical Substitution ontosight.aichembk.commasterorganicchemistry.com |

| Isomerism | Exists as (E) and (Z) isomers nist.gov |

| Synthetic Precursor | 2-pentene chembk.comdoubtnut.com |

| Common Reagents for Synthesis | N-bromosuccinimide (NBS) doubtnut.comchegg.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromopent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBPZRNURKMEFD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032587 | |

| Record name | (2E)-1-Bromo-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20599-27-3, 7348-71-2 | |

| Record name | 2-Pentene, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-Bromo-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-pentene, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pentene, 1 Bromo

Established Laboratory Synthesis Routes

A common and effective method for preparing 2-pentene (B8815676), 1-bromo- involves the conversion of the corresponding alcohol, cis-2-penten-1-ol. This transformation is typically achieved using phosphorus tribromide (PBr₃) in the presence of pyridine. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion. Pyridine acts as a base to neutralize the hydrogen bromide byproduct.

Reaction Scheme: cis-CH₃CH₂CH=CHCH₂OH + PBr₃/Pyridine → cis-CH₃CH₂CH=CHCH₂Br

This method is generally reliable for converting primary allylic alcohols to the corresponding bromides with minimal rearrangement.

Allylic bromination of 2-pentene presents a direct route to introduce a bromine atom at the carbon adjacent to the double bond. quora.commasterorganicchemistry.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org

The reaction proceeds through a free-radical chain mechanism. libretexts.orgchemistrysteps.com Light or heat initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com This radical then abstracts an allylic hydrogen from 2-pentene, which is favored due to the lower bond dissociation energy of allylic C-H bonds (approximately 88 kcal/mol) compared to vinylic (111 kcal/mol) or typical alkyl C-H bonds (98 kcal/mol). libretexts.org This abstraction forms a resonance-stabilized allylic radical. quora.comchemistrysteps.com The allylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical, which continues the chain reaction. libretexts.orgchemistrysteps.com The low concentration of Br₂ maintained by NBS is crucial to suppress the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.commasterorganicchemistry.com

However, the allylic bromination of an unsymmetrical alkene like 2-pentene can lead to a mixture of products. youtube.comvaia.com The intermediate allylic radical has two resonance structures, which can lead to the formation of both 1-bromo-2-pentene and 3-bromo-1-pentene. youtube.comdoubtnut.com

Illustrative Reaction Products: CH₃CH₂CH=CHCH₃ + NBS/UV light → CH₃CH₂CH=CHCH₂Br (1-bromo-2-pentene) + CH₃CH₂CH(Br)CH=CH₂ (3-bromo-1-pentene)

The hydrobromination of conjugated dienes like 1,3-pentadiene (B166810) can also yield bromo-pentene isomers. The reaction of a conjugated diene with HBr can result in both 1,2-addition and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org For instance, the addition of HBr to 1,3-pentadiene can produce a mixture of bromo-pentenes. vaia.com To selectively obtain 1-bromo-2-pentene, careful control of reaction conditions is necessary to favor the desired 1,4-addition pathway and prevent the formation of other isomers. The use of peroxide-free conditions is essential to avoid the anti-Markovnikov radical addition of HBr to any terminal double bonds.

Allylic Bromination of 2-Pentene (e.g., using N-Bromosuccinimide (NBS) under UV light/radical initiation)

Regioselectivity and Stereoselectivity in the Synthesis of 2-Pentene, 1-bromo-

Achieving high selectivity in the synthesis of a specific isomer of 2-pentene, 1-bromo- is a significant challenge due to the potential for multiple constitutional isomers and stereoisomers.

As discussed in the context of allylic bromination, the position of the bromine atom is determined by the reactivity of the intermediate allylic radical. libretexts.org In the case of 2-pentene, the allylic radical has two contributing resonance structures, which can lead to bromination at either C1 or C3. youtube.com The distribution of these products can be influenced by factors such as reaction temperature and solvent polarity, which affect the relative stability and reactivity of the different radical positions. The less hindered site is often favored for the reaction. libretexts.org

| Method | Starting Material | Typical Product(s) | Key for Regiocontrol |

| From Pentenols | cis-2-penten-1-ol | cis-1-bromo-2-pentene | The position of the starting hydroxyl group dictates the bromide position. |

| Allylic Bromination | 2-Pentene | Mixture of 1-bromo-2-pentene and 3-bromo-1-pentene | Difficult to control due to resonance-stabilized allylic radical. youtube.com |

| Hydrobromination | 1,3-Pentadiene | Mixture of bromo-pentene isomers | Reaction conditions (temperature, solvent) influence the 1,2- vs. 1,4-addition ratio. vaia.com |

Controlling the stereochemistry of the double bond to selectively produce either the (E)- or (Z)-isomer of 2-pentene, 1-bromo- requires specific synthetic strategies. While the synthesis from a stereochemically pure pentenol can preserve the double bond geometry, other methods offer more versatile control.

A notable method for the stereoselective synthesis of trisubstituted bromoalkenes is the Julia olefination (also known as the Julia-Lythgoe olefination). wikipedia.org This reaction involves the coupling of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination to form an alkene. wikipedia.org The classical Julia olefination typically yields (E)-alkenes with high selectivity. organic-chemistry.org Variations of this method, such as the Julia-Kocienski olefination, also provide excellent (E)-selectivity. wikipedia.orgresearchgate.net By carefully choosing the appropriate sulfone and carbonyl precursors, it is possible to construct the desired (E)- or (Z)-2-pentene, 1-bromo- backbone. For example, stereoselective routes to both (E)-2-bromo-2-pentene and (Z)-2-bromo-2-pentene have been developed starting from trans-2-methyl-2-pentenoic acid. tandfonline.comtandfonline.com

Control of Bromine Atom Position

Industrial Scale Production Considerations for 2-Pentene, 1-bromo-

The transition from laboratory-scale synthesis to industrial production of 2-Pentene, 1-bromo- necessitates a focus on efficiency, safety, cost-effectiveness, and process control. While industrial methods often adapt established laboratory syntheses, such as the reaction of 2-penten-1-ol with phosphorus tribromide, the key to large-scale viability lies in the technology employed. Continuous flow reactors are increasingly favored over traditional batch reactors for the production of specialty chemicals like 2-Pentene, 1-bromo-. mdpi.com

Continuous flow chemistry offers significant advantages for industrial synthesis. beilstein-journals.org In this approach, reagents are pumped through a network of tubes or channels where the reaction occurs. This method allows for superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating risks associated with exothermic reactions. This enhanced safety is a critical consideration in industrial settings. mdpi.combeilstein-journals.org Furthermore, flow systems can lead to higher yields and purity, reducing the need for extensive downstream processing. google.com The scalability of continuous flow processes is another major benefit; production capacity can be increased by extending the operational time or by running multiple reactors in parallel, a concept known as "scaling out". mdpi.com

A comparative analysis highlights the benefits of continuous flow processing for industrial chemical synthesis.

| Feature | Batch Reactor | Continuous Flow Reactor |

| Process Type | Transient; reagents loaded at start, product removed at end. mdpi.com | Steady-state; continuous input of reagents and output of product. mdpi.com |

| Heat Transfer | Generally poor and inefficient, risk of thermal runaways. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. beilstein-journals.org |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small channel dimensions and segmented flow patterns. acs.org |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes (hold-up) at any given time. beilstein-journals.org |

| Scalability | Complex; often requires re-optimization of reaction conditions ("scaling up"). mdpi.com | Simpler; achieved by extending run time or parallelization ("scaling out"). mdpi.com |

| Yield & Purity | Can be lower due to side reactions and lack of precise control. | Often higher due to optimized conditions and shorter residence times. acs.org |

While specific industrial parameters for 2-Pentene, 1-bromo- are proprietary, analogous processes for isomers like 5-bromo-1-pentene (B141829) demonstrate key optimization strategies. For instance, a patented method for synthesizing 5-bromo-1-pentene from 1,5-dibromopentane (B145557) specifies optimal reaction temperatures (140°C), reaction times (6 hours), and specific catalyst-to-reagent ratios to achieve high yields (76-80%) and purity (>99%), demonstrating the level of process control sought in industrial production. google.com Such optimization would be directly applicable to the industrial synthesis of 2-Pentene, 1-bromo-.

Novel Synthetic Approaches for 2-Pentene, 1-bromo- Derivatives

The unique structure of 2-Pentene, 1-bromo-, featuring both an alkene and a reactive bromide, makes it a valuable precursor for a variety of functionalized molecules. Research has focused on novel methods to create derivatives by leveraging its reactivity.

One prominent application is its use as an alkylating agent in nucleophilic substitution reactions. A patented process for synthesizing polyphenol derivatives, which have potential pharmaceutical applications, utilizes 1-bromo-2-pentene to alkylate hydroxyl groups. google.com Similarly, related bromo-pentene isomers are used to synthesize O-alkylated chalcone (B49325) derivatives, which have shown antioomycete activity. mdpi.com In these syntheses, the bromine atom serves as a good leaving group, allowing for the attachment of the pentenyl moiety to other molecules.

Radical reactions offer another advanced route to functionalized derivatives. Although demonstrated with an isomer, the underlying principle is directly relevant. In the synthesis of functionalized azahelicenes, 5-bromo-1-pentene is used as a radical precursor. mdpi.com A radical initiator abstracts the bromine atom to generate a pentenyl radical, which then adds to the target molecule. mdpi.com This approach allows for the introduction of the pentenyl group, whose double bond can be further modified to introduce other functionalities. mdpi.com

The direct functionalization of the pentene backbone represents another area of novel synthesis. The bromofluorination of alkenes, such as 1-pentene (B89616), using a combination of N-bromosuccinimide and triethylamine (B128534) trihydrofluoride, yields vicinal bromofluoride derivatives. orgsyn.org This method provides a regioselective route to create highly functionalized halogenated compounds that are valuable intermediates for synthesizing fluorinated analogs of bioactive molecules. orgsyn.org

The following table summarizes some of the novel synthetic approaches for creating derivatives from bromo-pentenes.

| Synthetic Approach | Reagents/Catalysts | Derivative Type | Research Finding/Application | Source |

| Alkylation | Base (e.g., K₂CO₃), Polyphenol | Polyphenol Ether | Used in a novel process to prepare polyphenol derivatives. | google.com |

| Alkylation | Base, 2′,4′-dihydroxychalcone | O-alkylated Chalcone | Synthesis of potential anti-oomycete agents. (Example uses 5-bromo-pentene) | mdpi.com |

| Radical Addition | TTMSS (Tris(trimethylsilyl)silane), AIBN (Azobisisobutyronitrile) | Pentenyl-substituted azahelicene | Functionalization of helicenes via radical pathways. (Example uses 5-bromo-1-pentene) | mdpi.com |

| Bromofluorination | N-bromosuccinimide, Et₃N·3HF | Vicinal Bromofluoroalkane | Creates highly functionalized intermediates for fluorinated compounds. (Example uses 1-pentene) | orgsyn.org |

| Cross-Coupling | Pd-catalyst, Arylboronic Acids | Aryl-substituted Pentenes | Suzuki-Miyaura reactions can generate substituted pentene derivatives. (General principle) |

Stereochemical Considerations in 2 Pentene, 1 Bromo Chemistry

Geometric Isomerism of the Alkene Moiety

The double bond in 2-Pentene (B8815676), 1-bromo- is located between the second and third carbon atoms, allowing for the existence of geometric isomers. quora.combrainly.in These isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules, arise from the restricted rotation around the carbon-carbon double bond. libretexts.orgvcc.cauniroma2.itwikipedia.org The arrangement of the substituents on each carbon of the double bond determines the specific isomer. libretexts.orgquora.com For 2-Pentene, 1-bromo-, the two carbons of the double bond are each attached to two different groups, a necessary condition for geometric isomerism. quora.com

The (E) isomer, also referred to as the trans isomer, has the higher priority groups on opposite sides of the double bond. wikipedia.orgquora.com Conversely, the (Z) isomer, or cis isomer, has the higher priority groups on the same side. wikipedia.orgquora.com The IUPAC name for the trans isomer is (E)-1-bromopent-2-ene. clearsynth.com

Challenges in Isomer Separation

The separation of (E) and (Z) isomers of alkenes can be a challenging task due to their similar physical properties. While specific methods for the separation of 2-Pentene, 1-bromo- isomers are not extensively detailed in the provided search results, the general difficulty in separating geometric isomers is a well-known concept in organic chemistry.

Stereoselective Transformations Involving 2-Pentene, 1-bromo- and its Precursors

Stereoselective reactions are those in which one stereoisomer is formed or consumed in preference to all others. In the context of 2-Pentene, 1-bromo-, this can involve reactions that selectively produce one of its geometric isomers or reactions where the existing stereochemistry of 2-Pentene, 1-bromo- dictates the stereochemical outcome of the product.

Influence of Starting Material Stereochemistry

The stereochemistry of the starting material can have a profound impact on the stereochemical outcome of a reaction. A stereospecific reaction is one where stereoisomerically different starting materials react to give stereoisomerically different products. alrasheedcol.edu.iqslideshare.net For example, the addition of bromine to cis- and trans-2-butene results in different stereoisomeric products, highlighting the stereospecific nature of this reaction. alrasheedcol.edu.iqlibretexts.orgmasterorganicchemistry.com While specific examples for 2-Pentene, 1-bromo- are not detailed, the principle remains that the (E) or (Z) configuration of the starting alkene will influence the stereochemistry of the resulting products in stereospecific reactions.

Diastereoselective and Enantioselective Pathways

Diastereoselective reactions are stereoselective reactions where one diastereomer is preferentially formed over another. Enantioselective reactions, on the other hand, favor the formation of one enantiomer over the other.

Research has shown the development of enantioselective syntheses of various cyclic compounds where precursors containing a pentenyl group, such as those derived from 5-bromo-1-pentene (B141829), are utilized. uva.esnih.gov For instance, enantioselective intramolecular Michael additions catalyzed by organocatalysts have been employed to synthesize seven-membered rings. uva.es Similarly, copper-catalyzed enantioselective cyclization of γ-alkenylsulfonamides, prepared from 5-bromo-1-pentene, has been used to create chiral nitrogen heterocycles. nih.gov

Furthermore, stereoselective syntheses of (E)- and (Z)-2-bromo-2-pentenes have been developed, starting from materials like trans-2-methyl-2-pentenoic acid. tandfonline.comtandfonline.com These methods provide controlled access to specific geometric isomers, which can then serve as precursors for other stereoselective transformations.

Stereochemical Outcomes of Addition Reactions to the Alkene Moiety

The addition of reagents to the double bond of 2-Pentene, 1-bromo- can lead to the formation of new stereocenters, and the stereochemical outcome is highly dependent on the reaction mechanism.

A well-studied example is the addition of halogens, such as bromine (Br₂), to alkenes. pearson.comyoutube.com This reaction typically proceeds through a cyclic bromonium ion intermediate. pearson.commnstate.edumasterorganicchemistry.comladykeanecollege.edu.in The formation of this intermediate dictates that the subsequent attack of the bromide ion occurs from the side opposite to the bromine bridge, resulting in an anti-addition of the two bromine atoms across the double bond. alrasheedcol.edu.iqlibretexts.orgmasterorganicchemistry.compearson.commasterorganicchemistry.comladykeanecollege.edu.in

For an alkene like trans-2-pentene, this anti-addition would lead to a specific pair of enantiomers. pearson.com If the starting alkene were cis-2-pentene, a different stereoisomeric product (a meso compound if the substituents were identical) would be formed. alrasheedcol.edu.iqlibretexts.org This stereospecificity is a direct consequence of the reaction mechanism. alrasheedcol.edu.iqlibretexts.orgmasterorganicchemistry.com

The table below summarizes the expected stereochemical outcomes for the addition of Br₂ to the geometric isomers of a generic 2-alkene.

| Starting Alkene Isomer | Type of Addition | Stereochemical Product |

| (E)-isomer (trans) | anti-addition | Racemic mixture of enantiomers |

| (Z)-isomer (cis) | anti-addition | Meso compound (if applicable) or a different pair of enantiomers |

Anti-Addition Mechanisms and Racemic Mixture Formation in Halogenation

The halogenation of an alkene precursor, such as 2-pentene, provides a foundational understanding of the stereochemical principles that can influence reactions involving 1-bromo-2-pentene. The addition of bromine (Br₂) to an alkene typically proceeds through an anti-addition mechanism. masterorganicchemistry.comlibretexts.orgchemtube3d.com This process involves the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org

When a bromine molecule approaches the electron-rich double bond of an alkene, the π electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion. libretexts.org The bromine atom that adds to the double bond forms a three-membered ring, the bromonium ion, which shields one face of the original double bond. masterorganicchemistry.com The subsequent attack by the bromide ion occurs from the opposite face (back-side attack), leading to the two bromine atoms being added in an anti configuration in the final product. masterorganicchemistry.comlibretexts.org

For an achiral alkene like (Z)-2-pentene, this anti-addition results in the formation of a racemic mixture of enantiomers. libretexts.org The initial formation of the bromonium ion can occur on either face of the alkene with equal probability. The subsequent anti-attack by the bromide ion on each of these equally likely bromonium ion intermediates leads to a 50:50 mixture of the two enantiomeric dihalides. libretexts.org For instance, the bromination of (Z)-2-butene, a similar alkene, yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. masterorganicchemistry.com Conversely, the bromination of (E)-2-butene results in a meso compound. libretexts.org

This principle of forming a racemic mixture through anti-addition is also observed in related reactions, such as the formation of bromohydrins when the reaction is carried out in the presence of water. The reaction of 1-pentene (B89616) with bromine and water, for example, produces a racemic mixture of 1-bromo-2-pentanol. bartleby.com

| Starting Alkene | Mechanism | Product Stereochemistry |

|---|---|---|

| (Z)-2-Pentene | Anti-addition | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromopentane |

| (E)-2-Pentene | Anti-addition | meso-2,3-dibromopentane |

Reaction Mechanisms of 2 Pentene, 1 Bromo

Allylic Substitution Reactions of 2-Pentene (B8815676), 1-bromo-

2-Pentene, 1-bromo- is an allylic halide, meaning the bromine atom is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural feature is central to its reactivity, particularly in substitution reactions where the bromine atom is replaced by another group. These reactions can proceed through different mechanistic pathways.

Nucleophilic Substitution (S_N1 and S_N2 Pathways)

Nucleophilic substitution reactions involve the attack of a nucleophile on the substrate, leading to the displacement of the leaving group (in this case, the bromide ion). For 2-Pentene, 1-bromo-, both unimolecular (S_N1) and bimolecular (S_N2) pathways are possible, with the predominant mechanism being heavily influenced by the reaction conditions. libretexts.orgpearson.com

The S_N1 reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. numberanalytics.com In the case of 2-Pentene, 1-bromo-, the departure of the bromide leaving group results in the formation of an allylic carbocation.

This allylic carbocation is significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms (C1 and C3). libretexts.orglibretexts.org This delocalization disperses the positive charge, making the carbocation more stable than a simple primary or even secondary carbocation. libretexts.org The stability of this intermediate lowers the activation energy for the rate-determining step, making the S_N1 pathway favorable, especially under conditions that promote ionization. numberanalytics.comlibretexts.org It is noteworthy that both 1-bromo-2-pentene and 3-bromo-1-pentene can form the same resonance-stabilized allylic carbocation, leading them to undergo S_N1 reactions at comparable rates. libretexts.orglibretexts.orgvaia.com

The choice of nucleophile and solvent plays a critical role in determining whether the substitution follows an S_N1 or S_N2 pathway. libretexts.org

S_N1 Reactions : These are favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., methanol, ethanol, water). libretexts.orglibretexts.org Polar protic solvents are effective at solvating both the departing leaving group and the carbocation intermediate, stabilizing them and facilitating the ionization step. libretexts.org S_N1 reactions where the solvent also acts as the nucleophile are termed solvolysis reactions. libretexts.org

S_N2 Reactions : These are favored by strong, often anionic, nucleophiles (e.g., hydroxide, thiolate) and polar aprotic solvents (e.g., acetone, DMF, DMSO). libretexts.orgmugberiagangadharmahavidyalaya.ac.in The S_N2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.com This concerted mechanism is sensitive to steric hindrance. quora.com Polar aprotic solvents enhance the reactivity of the nucleophile, promoting the bimolecular pathway. libretexts.org

The following table summarizes the conditions favoring each pathway for 2-Pentene, 1-bromo-.

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, RS⁻) |

| Solvent | Polar Protic (e.g., Methanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |

| Substrate | Tertiary > Secondary > Primary (Allylic is favorable) | Primary > Secondary > Tertiary |

| Intermediate | Stable carbocation (allylic) | None (Transition state) |

Role of Allylic Stability in Carbocation Formation (SN1)

Radical Substitution Pathways

In addition to nucleophilic substitution, 2-Pentene, 1-bromo- can undergo substitution via a free radical mechanism, particularly under conditions that promote homolytic cleavage. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (UV) or peroxides. libretexts.orgvaia.com

The mechanism proceeds through a radical chain reaction: vaia.com

Initiation : A small amount of bromine radical (Br•) is generated. ucr.edu

Propagation : The bromine radical abstracts a hydrogen atom from an allylic position on the pentene chain. The C-H bond at an allylic position is weaker than other C-H bonds (e.g., vinylic or alkyl), making this abstraction favorable. libretexts.org This creates a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂, forming the allylic bromide product and a new bromine radical, which continues the chain. libretexts.org

Because the intermediate is a resonance-stabilized allylic radical, a mixture of products can be formed. For an unsymmetrical alkene, this can lead to allylic rearrangement, where the bromine adds to a different carbon than the one from which the hydrogen was abstracted. masterorganicchemistry.com

Electrophilic Addition Reactions Across the Double Bond

While the C-Br bond allows for substitution reactions, the carbon-carbon double bond in 2-Pentene, 1-bromo- is a site of high electron density, making it susceptible to electrophilic addition reactions. chembk.comlibretexts.org In these reactions, an electrophile adds across the double bond, breaking the pi (π) bond and forming two new single (σ) bonds.

Formation of Bromonium Ion Intermediates

A classic example of electrophilic addition is the reaction with molecular bromine (Br₂). libretexts.org The mechanism involves the formation of a cyclic bromonium ion intermediate. libretexts.orglibretexts.org

As a Br₂ molecule approaches the electron-rich double bond of 2-Pentene, 1-bromo-, the π electrons of the alkene repel the electrons in the Br-Br bond, inducing a dipole in the bromine molecule. libretexts.orglibretexts.org The alkene's π bond then attacks the closer, now electrophilic, bromine atom, displacing the other bromine as a bromide ion (Br⁻). libretexts.org Simultaneously, a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond. libretexts.org

This process results in a three-membered ring containing a positively charged bromine atom, known as a bromonium ion. libretexts.orgjove.comdocbrown.info This bridged intermediate is more stable than a simple carbocation. jove.com In the second step of the mechanism, the bromide ion (Br⁻) generated in the first step acts as a nucleophile and attacks one of the carbons of the bromonium ion. libretexts.orglibretexts.org This attack occurs from the side opposite the bridging bromine atom (a "backside attack"), causing the ring to open and resulting in an anti-addition of the two bromine atoms across the double bond. libretexts.orglibretexts.orgjove.com

Regioselectivity in Addition Reactions (Markovnikov vs. Anti-Markovnikov)

The addition of electrophiles to the double bond of 2-pentene, 1-bromo- can proceed via two main regiochemical pathways: Markovnikov and anti-Markovnikov addition. The outcome is largely dependent on the reaction conditions and the nature of the attacking reagent. masterorganicchemistry.com

In an electrophilic addition, such as the addition of a hydrogen halide (HX), Markovnikov's rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms. lumenlearning.comlibretexts.org This preference is due to the formation of a more stable carbocation intermediate. lumenlearning.comquimicaorganica.org Conversely, anti-Markovnikov addition occurs when the hydrogen atom adds to the more substituted carbon of the double bond. byjus.com This pathway is typically observed in free-radical addition reactions, such as the addition of HBr in the presence of peroxides. byjus.comquora.com

Factors Governing Regiochemical Outcomes (e.g., steric, electronic effects)

The regiochemical outcome of addition reactions is a delicate balance of steric and electronic factors.

Electronic Effects: The stability of the carbocation intermediate is a primary electronic factor. In electrophilic additions, the reaction proceeds through the most stable carbocation. masterorganicchemistry.comlumenlearning.com Alkyl groups are electron-donating and stabilize adjacent carbocations. libretexts.org Therefore, the electrophile will preferentially add to the carbon that results in the more substituted, and thus more stable, carbocation.

Steric Effects: Steric hindrance can also influence regioselectivity, particularly with bulky reagents. If the approach to one of the carbons in the double bond is sterically hindered, the reagent may preferentially attack the less hindered carbon, even if it leads to a less stable carbocation.

Stereochemical Control in Addition Reactions (e.g., anti-addition)

The addition of halogens, such as bromine (Br₂), to alkenes typically proceeds via an anti-addition mechanism. masterorganicchemistry.comlibretexts.org This means that the two halogen atoms add to opposite faces of the double bond. leah4sci.comlibretexts.org

The mechanism involves the formation of a cyclic halonium ion intermediate. chemistrysteps.comchadsprep.com The initial attack of the alkene's π electrons on the bromine molecule forms a three-membered ring containing a positively charged bromine atom (a bromonium ion). libretexts.orgleah4sci.com This bridged ion blocks one face of the original double bond. The subsequent attack by the bromide ion (Br⁻) must occur from the opposite face (backside attack), leading to the observed anti-addition. leah4sci.comchadsprep.com This stereospecificity is a key feature of halogenation reactions of alkenes. masterorganicchemistry.commsu.edu

Elimination Reactions of 2-Pentene, 1-bromo-

2-Pentene, 1-bromo- can undergo elimination reactions, specifically dehydrohalogenation, to form dienes.

Dehydrohalogenation to Form Pentenes

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. doubtnut.com In the case of 2-pentene, 1-bromo-, an allylic bromination product, dehydrohalogenation would lead to the formation of a conjugated diene, such as 1,3-pentadiene (B166810). stackexchange.com The formation of a conjugated system is often a driving force for this type of reaction due to the increased stability of the resulting product.

Influence of Basic Conditions

The conditions under which dehydrohalogenation is carried out significantly influence the outcome. Strong, non-nucleophilic bases are typically used to favor elimination over substitution. vaia.comunacademy.com The choice of base and solvent can also affect the regioselectivity of the elimination.

Strong, bulky bases , such as potassium tert-butoxide, tend to favor the formation of the less substituted (Hofmann) product due to steric hindrance. youtube.commasterorganicchemistry.com

Strong, unhindered bases , like sodium ethoxide, often lead to the more substituted and thermodynamically more stable (Zaitsev) product. youtube.comtardigrade.in

Reaction conditions such as higher temperatures and the use of an ethanolic solvent also promote elimination over substitution. chemguide.co.uk

Cyclization Reactions Involving 2-Pentene, 1-bromo- (or related bromopentenes)

Unsaturated organobromine compounds, such as bromopentenes, can participate in cyclization reactions. For instance, the indium-mediated cyclization of 1-bromo-2,7-enynes and 1-bromo-2,8-enynes has been shown to produce five- and six-membered cyclic compounds. nih.gov While this specific example does not involve 2-pentene, 1-bromo-, it highlights the potential for related bromopentene structures to undergo intramolecular cyclization. The reactivity of the carbon-bromine bond and the presence of unsaturation within the same molecule create the possibility for the formation of cyclic structures under appropriate reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pentene, 1 Bromo

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 2-Pentene (B8815676), 1-bromo-. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to determine the connectivity of atoms and distinguish between different stereoisomers. magritek.comreddit.com

¹H NMR for Vinylic and Allylic Protons

The ¹H NMR spectrum of 2-Pentene, 1-bromo- provides key information about the electronic environment of its protons. The vinylic protons, which are attached to the carbon-carbon double bond, and the allylic protons, located on the carbon adjacent to the double bond, exhibit characteristic chemical shifts. The exact chemical shifts and coupling constants can vary slightly between the (E) and (Z) isomers. docbrown.info

Table 1: Predicted ¹H NMR Data for 2-Pentene, 1-bromo-

| Proton Type | Predicted Chemical Shift (ppm) |

| Vinylic | 5.5 - 5.8 |

| Allylic (CH₂Br) | ~4.0 |

| Allylic (CH₂) | ~2.1 |

| Methyl (CH₃) | ~1.0 |

Note: These are approximate values and can be influenced by the solvent and the specific isomer.

¹³C NMR for Carbon Backbone and Bromine-Bearing Carbons

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the presence of electronegative substituents like bromine. docbrown.infodocbrown.info The carbons of the C=C double bond typically appear at higher chemical shifts (downfield) compared to the sp³ hybridized carbons. docbrown.info The carbon atom directly bonded to the bromine atom (C1) is also shifted downfield due to the electron-withdrawing effect of the halogen.

Table 2: Predicted ¹³C NMR Data for 2-Pentene, 1-bromo-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂Br) | 30 - 40 |

| C2 (=CH) | 120 - 140 |

| C3 (=CH) | 120 - 140 |

| C4 (CH₂) | 20 - 30 |

| C5 (CH₃) | 10 - 20 |

Note: These are approximate values and can be influenced by the solvent and the specific isomer.

Distinguishing Stereoisomers via NMR

NMR spectroscopy is a powerful tool for differentiating between the (E) and (Z) stereoisomers of 2-Pentene, 1-bromo-. pearson.com The spatial arrangement of the substituents on the double bond influences the magnetic environment of the nearby protons and carbons, leading to distinct chemical shifts and coupling constants. For instance, the coupling constant (J-value) between the vinylic protons is typically larger for the trans (E) isomer compared to the cis (Z) isomer. Additionally, the Nuclear Overhauser Effect (NOE) can be used to determine the proximity of different protons in space, further aiding in the assignment of stereochemistry. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Absorptions of Alkene and C-Br Bonds

The IR spectrum of 2-Pentene, 1-bromo- is expected to show characteristic absorption bands for the alkene (C=C) and carbon-bromine (C-Br) bonds. The C=C stretching vibration typically appears in the region of 1680-1640 cm⁻¹. libretexts.orgscribd.com The exact position can be influenced by substitution. The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The presence of a =C-H stretching absorption above 3000 cm⁻¹ would further confirm the presence of the alkene group. libretexts.orgscribd.com

Table 3: Characteristic IR Absorptions for 2-Pentene, 1-bromo-

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |

| Alkene (C=C) | Stretch | 1680 - 1640 |

| Alkene (=C-H) | Stretch | 3100 - 3000 |

| Alkyl Halide (C-Br) | Stretch | 690 - 515 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of 2-Pentene, 1-bromo- is C₅H₉Br. molbase.comchemicalbook.comalfa-chemistry.comchemsrc.comchemexper.com

The mass spectrum of 2-Pentene, 1-bromo- will exhibit a molecular ion peak (M⁺). Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity. wizeprep.commsu.edu The calculated molecular weight is approximately 149.03 g/mol . molbase.comalfa-chemistry.comchemsrc.com

Upon ionization, the molecule can undergo fragmentation, leading to the formation of various fragment ions. Common fragmentation patterns for alkyl halides include the loss of the halogen atom. For 2-Pentene, 1-bromo-, a significant fragment would likely correspond to the loss of a bromine radical, resulting in a C₅H₉⁺ cation with an m/z of 69. nih.govvaia.comlibretexts.org

Table 4: Predicted Mass Spectrometry Data for 2-Pentene, 1-bromo-

| Ion | m/z Value (approximate) | Notes |

| [C₅H₉⁷⁹Br]⁺ (Molecular Ion) | 148 | One of the two molecular ion peaks |

| [C₅H₉⁸¹Br]⁺ (Molecular Ion) | 150 | The second molecular ion peak (M+2) |

| [C₅H₉]⁺ (Loss of Br) | 69 | A likely prominent fragment ion |

Applications of 2 Pentene, 1 Bromo in Organic Synthesis

Precursor in Complex Molecule Synthesis

1-Bromo-2-pentene is a fundamental starting material for creating intricate molecular architectures. Its utility as a precursor is demonstrated in the synthesis of several biologically significant compounds and their analogs. ontosight.aichemicalbook.com

The cis-isomer of 1-Bromo-2-pentene is specifically employed in the preparation of pheromones. chemicalbook.com Pheromones, which are chemical substances produced and released into the environment by an animal, affect the behavior or physiology of others of its species. The specific structure of 1-bromo-2-pentene allows for its incorporation into the carbon chains characteristic of many insect pheromones, facilitating the creation of these complex signaling molecules for applications in pest management and ecological studies.

The compound serves as a key synthetic intermediate in the creation of natural product analogs. A notable example is the use of cis-1-Bromo-2-pentene in the synthesis of (+)-polyoxamic acid. chemicalbook.com Polyoxamic acid is the core amino acid component of polyoxins, a group of antifungal antibiotics. The ability to synthesize analogs of such natural products is crucial for studying their structure-activity relationships and developing new therapeutic agents.

While direct synthesis of lactones from 1-bromo-2-pentene is a specialized process, its role as a versatile intermediate allows for its use in multi-step synthetic pathways that can lead to the formation of lactone-type structures. These pathways often involve nucleophilic substitution of the bromide followed by subsequent cyclization reactions. Lactones are a common structural motif in many natural products and pharmaceuticals, and the use of 1-bromo-2-pentene provides a route to access these important molecular frameworks.

Preparation of Natural Product Analogs (e.g., (+)-polyoxamic acid)

Role in Polymer Chemistry

1-Bromo-2-pentene and similar allyl halides are utilized in polymer chemistry, particularly in the formation of ether linkages. google.com Research into compounds derived from renewable biomass feedstocks has identified 1-bromo-2-pentene as a reagent for creating poly(ketal amide)allyl ethers. google.com In these reactions, an alcohol group on a polymer backbone reacts with the allyl halide, facilitated by a base like sodium hydride (NaH), to form the corresponding ether. google.com This functionalization can be used to modify the properties of existing polymers or to create new crosslinked or branched polymer networks. google.com

Table 1: Example of Polymer Modification using an Allyl Halide

| Reactants | Catalyst/Base | Product Type | Application |

|---|

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound is a recognized intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its bifunctional nature—containing both an alkene and an alkyl halide—allows it to undergo various reactions like nucleophilic substitution and addition, making it a versatile building block for creating a wide array of biologically active molecules. ontosight.ai For instance, it has been cited as a potential reagent in synthetic routes for producing prostaglandin (B15479496) analogs, which have diverse pharmacological applications. google.com Its derivatives are also explored in the development of new agrochemicals, contributing to the creation of novel pesticides and herbicides. ontosight.ai

Table 2: Application as a Synthetic Intermediate

| Target Compound Class | Industry | Synthetic Role of 1-Bromo-2-pentene |

|---|---|---|

| Prostaglandin Analogs | Pharmaceutical | Reagent in multi-step synthesis google.com |

| Fine Chemicals | Agrochemical | Precursor for creating active compounds ontosight.ai |

Development of Novel Synthetic Pathways

1-Bromo-2-pentene is instrumental in the development of new and efficient synthetic methodologies. It is featured in research aimed at creating chemical products from inexpensive and renewable biomass-derived feedstocks, moving away from traditional petroleum-based sources. google.com For example, its use in the synthesis of ketal amide compounds is part of an effort to produce novel surfactants, plasticizers, and polymers from renewable starting materials like oxocarboxylic acids. google.com Furthermore, its application extends to materials science, where it is listed as a potential alkyl halide for the preparation of ionic liquid-modified quantum dots, highlighting its role in creating advanced materials with unique photoluminescent properties. google.com

Computational Chemistry and Theoretical Studies of 2 Pentene, 1 Bromo

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-bromo-2-pentene, DFT calculations are instrumental in predicting its behavior in chemical reactions. These calculations can help in understanding reaction mechanisms, predicting the selectivity of reactions, and analyzing the molecule's electron distribution. sci-hub.se

DFT calculations are frequently employed to elucidate the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and intermediates. For instance, in reactions involving 1-bromo-2-pentene, such as nucleophilic substitutions or cycloadditions, DFT can model the transition state structures. researchgate.netacs.org The energy barriers calculated for these transitions help in determining the feasibility and rate of a reaction. acs.org For example, DFT has been used to study the retro-ene reactions of similar allylic compounds, revealing concerted, cyclic transition states. acs.org This type of analysis is crucial for understanding how 1-bromo-2-pentene participates in complex organic transformations.

Table 1: Predicted Activation Barriers for Retro-Ene Reactions of Allyldiazenes (X = H, Me, F, Cl, Br)

| Substituent (X) | Activation Barrier (kcal/mol) |

|---|---|

| H | 2.4 |

| Me | 40.2 |

| F | 22.3 |

| Cl | 9.3 |

| Br | 8.8 |

Data sourced from DFT calculations on related systems, illustrating the impact of substituents on reaction energetics. acs.org

Many reactions involving 1-bromo-2-pentene can yield multiple products, and DFT is a valuable tool for predicting which isomers will be favored. Regioselectivity, the preference for one direction of bond making or breaking over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized by analyzing the energies of different transition states. quora.comnih.gov For electrophilic additions to the double bond of 1-bromo-2-pentene, DFT can predict which carbon atom is more susceptible to attack by an electrophile. nih.gov Similarly, in reactions like the Diels-Alder cycloaddition, the analysis of frontier molecular orbitals (HOMO-LUMO) using DFT can explain the observed regio- and stereoselectivity. researchgate.net

The distribution of electrons within a molecule is fundamental to its chemical reactivity. DFT calculations provide a detailed picture of the molecular electron density of 1-bromo-2-pentene. From this, various properties can be derived, such as the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. researchgate.net This information is critical for understanding intermolecular interactions and predicting how 1-bromo-2-pentene will interact with other reagents. For example, the MEP can indicate the likely sites for nucleophilic or electrophilic attack.

Predicting Regio- and Stereoselectivity

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of molecules, molecular modeling and dynamics simulations offer insights into their dynamic behavior. These methods can simulate the movement of atoms and molecules over time, providing a more realistic representation of chemical processes in different environments. For 1-bromo-2-pentene, molecular dynamics simulations could be used to study its conformational flexibility and its behavior in solution. These simulations can also be used in conjunction with DFT to explore reaction pathways and transition states in a dynamic context.

Electronic Structure Calculations

Electronic structure calculations, which include both DFT and other methods like Hartree-Fock and post-Hartree-Fock methods, are essential for understanding the fundamental electronic properties of 1-bromo-2-pentene. These calculations provide information about molecular orbitals, ionization potentials, and electron affinities. The electronic structure of 1-bromo-2-pentene, with its combination of a C=C double bond and a C-Br bond, gives rise to its characteristic reactivity, such as its participation in allylic substitution reactions. Understanding the electronic structure is key to predicting and controlling its chemical behavior.

Future Research Directions for 2 Pentene, 1 Bromo

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 1-bromo-2-pentene often involves the use of molecular bromine, a hazardous reagent. sci-hub.se Future research will likely focus on developing more environmentally friendly synthetic pathways. This includes the exploration of alternative brominating agents that are less toxic and produce fewer harmful byproducts. acsgcipr.org Green chemistry principles, such as avoiding large molar excesses of reagents and using solvents with minimal environmental impact, will be central to these efforts. acsgcipr.org

One promising avenue is the use of electrochemical methods. For instance, an eco-friendly electrochemical approach has been developed for the synthesis of β-halocarbonyls from allylic alcohols using inorganic halide salts as the halogen source, avoiding stoichiometric oxidants and metal catalysts. rsc.org Adapting such methodologies for the synthesis of 1-bromo-2-pentene could significantly reduce the environmental footprint. Another approach involves leveraging photocatalysis. Visible-light-induced reactions, which operate under mild conditions without the need for harsh reagents, offer a greener alternative for various organic transformations and could be applied to the synthesis of allylic bromides. organic-chemistry.org

Furthermore, research into recyclable catalysts and the use of renewable feedstocks will be crucial. chemistryviews.org For example, a sustainable catalytic method for allylating unprotected carbohydrates in water has been developed using a recyclable indium metal catalyst. chemistryviews.org Similar innovations in the synthesis of 1-bromo-2-pentene could lead to more sustainable industrial processes.

Table 1: Comparison of Synthetic Routes for Allylic Bromides

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional Bromination | Molecular Bromine (Br2), Light | Often harsh | Effective | Hazardous reagents, potential for side reactions |

| Electrochemical Synthesis | Inorganic Halide Salts | Mild, Electrolyte-free | Eco-friendly, avoids oxidants | May require specialized equipment |

| Photocatalysis | Photocatalyst, Visible Light | Mild | Green, high functional group tolerance | Catalyst cost and stability |

| N-Bromosuccinimide (NBS) | NBS, Radical Initiator | Controlled | Selective for allylic bromination | Potential for side products with unsymmetrical alkenes vaia.com |

Expanding Catalytic Applications

While 1-bromo-2-pentene is primarily known as a synthetic intermediate, its potential in catalysis remains an area ripe for exploration. Future research could investigate its use as a ligand for transition metal catalysts. The bromine atom and the double bond offer potential coordination sites that could be tailored to influence the reactivity and selectivity of catalytic reactions.

For instance, allylic compounds are known to participate in various catalytic reactions, including aminations and couplings. organic-chemistry.org Research into molybdenum-catalyzed regioselective allylic amination has shown the utility of allylic substrates in forming valuable products. organic-chemistry.org Investigating the behavior of 1-bromo-2-pentene in similar catalytic systems could lead to the development of novel synthetic methods.

Additionally, the related compound 5-bromo-1-pentene (B141829) has been shown to act as a catalyst in certain reactions, such as transesterification. bloomtechz.com This suggests that under specific conditions, 1-bromo-2-pentene might also exhibit catalytic activity, a possibility that warrants further investigation.

Exploring New Stereoselective Transformations

The stereochemistry of reactions involving 1-bromo-2-pentene is a critical aspect that can be further exploited. The addition of halogens to alkenes is known to be stereoselective, typically proceeding via an anti-addition mechanism. alrasheedcol.edu.iqchemistnotes.com This principle can be harnessed to control the stereochemical outcome of reactions involving 1-bromo-2-pentene.

Future research should focus on developing new stereospecific reactions that utilize 1-bromo-2-pentene to generate complex molecules with defined stereocenters. For example, the synthesis of (+)-polyoxamic acid and certain pheromones has utilized cis-1-bromo-2-pentene, highlighting the importance of stereoisomerism in the starting material. cenmed.comcenmed.com

Investigations into diastereoselective and enantioselective reactions will be particularly valuable. This could involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers. The development of methods for the stereoselective synthesis of (E)- and (Z)-2-bromo-2-pentenes has already been reported, providing a foundation for further stereochemical studies. tandfonline.com

Table 2: Examples of Stereoselective Reactions Involving Alkenes

| Reaction Type | Key Feature | Outcome |

| Halogen Addition | Anti-addition | Formation of specific diastereomers alrasheedcol.edu.iqchemistnotes.com |

| Epoxidation | Stereospecific | Retention of alkene stereochemistry in the epoxide product msu.edu |

| Allylic Amination | Regioselective and Stereoselective | Formation of specific regio- and stereoisomers of allylic amines organic-chemistry.org |

Advanced Functionalization Strategies

1-Bromo-2-pentene is a versatile building block for the introduction of the pentenyl group into various molecules. ontosight.ai Future research will undoubtedly focus on developing more advanced and efficient functionalization strategies to expand its synthetic utility.

This includes exploring novel coupling reactions, such as Sonogashira coupling, to introduce new carbon-carbon bonds. rsc.org The development of regioselective bromoallylation of alkynes has demonstrated the potential to create complex, multi-functionalized molecules. rsc.org Applying similar strategies to 1-bromo-2-pentene could open up new avenues for the synthesis of intricate organic structures.

Furthermore, investigating its reactivity in multicomponent reactions, where three or more reactants combine in a single step, could lead to the rapid construction of molecular complexity from simple precursors. The development of new methods for the synthesis of allylic sulfones from allyl bromides using visible-light-induced radical reactions also showcases the potential for novel functionalization pathways. organic-chemistry.org

Ultimately, the goal is to expand the toolbox of reactions available to organic chemists, enabling the synthesis of a wider range of valuable compounds, from pharmaceuticals to materials, with 1-bromo-2-pentene as a key starting material. ontosight.ai

Q & A

Q. What are the established synthetic routes for 1-bromo-2-pentene, and how can stereoisomeric purity be ensured?

- Methodological Answer : 1-Bromo-2-pentene is synthesized via coupling reactions between allylic bromides (e.g., 1-bromo-(Z)- or -(E)-2-pentene) and organometallic reagents like copper acetylides in solvents such as DMF with NaCN as an additive. For stereochemical control, use chiral ligands or chromatographic separation (e.g., GC or HPLC) post-synthesis. Evidence from coupling reactions shows that isolating (Z)- and (E)-isomers requires fractional distillation under controlled pressure (85°C, 5 atm) . Side products like 3-ethyl-1-nonen-4-yn-9-ol (13) can form, necessitating rigorous purification .

Q. Which analytical techniques are most reliable for characterizing 1-bromo-2-pentene and its isomers?

- Methodological Answer :

- GC-MS : Identifies volatile byproducts and quantifies isomer ratios (e.g., (Z)- vs. (E)-) using columns like OV-101 or Apolar 10C .

- IR Spectroscopy : Confirms functional groups (C-Br stretch ~560 cm⁻¹) and distinguishes stereoisomers via subtle absorption differences .

- NMR : H and C NMR resolve structural features (e.g., allylic proton coupling constants for stereoisomer discrimination) .

Q. What safety protocols are critical when handling 1-bromo-2-pentene in the lab?

- Methodological Answer :

- Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .

- Store in inert atmospheres (N₂/Ar) to prevent decomposition. Refer to safety data sheets (SDS) for spill management and PPE requirements (gloves, goggles) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for 1-bromo-2-pentene isomers be resolved?

- Methodological Answer : Discrepancies in enthalpy of formation or isomerization energy (e.g., (Z)- vs. (E)-) arise from differing experimental conditions (pressure, temperature). Use ab initio calculations (DFT, CCSD(T)) to validate experimental data. For example, NIST’s increment method for lower alkenes extrapolates thermodynamic values (e.g., ΔHf, heat capacity) for 2-pentene derivatives, aligning with experimental benchmarks like Kilpatrick (1946) . Cross-reference with shock tube studies on radical decomposition pathways (e.g., 1-pentyl → 2-pentene) to refine kinetic models .

Q. What catalytic systems optimize 1-bromo-2-pentene’s reactivity in metathesis or cross-coupling reactions?

- Methodological Answer :

- Metathesis : Ruthenium catalysts (e.g., dibromo[(R,R)-XylSKEWPHOS] complexes) enable olefin metathesis to form 2-butene and 3-hexene. Simulate reactive distillation (RD) columns to enhance yield via in-situ product removal .

- Cross-Coupling : Palladium/copper-mediated couplings (e.g., Heck, Suzuki) require ligand tuning (e.g., DIPSKEWPHOS for enantioselectivity) . Monitor side reactions (e.g., propylene formation) by adjusting Grignard reagent concentrations and temperatures (-40°C to suppress byproducts) .

Q. How do computational models improve predictions of 1-bromo-2-pentene’s decomposition kinetics?

- Methodological Answer : Apply RRKM/ME (Rice-Ramsberger-Kassel-Marcus/Master Equation) theory to model β-scission and H-transfer pathways in 1-pentyl radicals. Shock tube experiments (880–1055 K, 80–680 kPa) validate ethene/propene branching ratios and pressure dependencies . Parameterize collision energy transfer (⟨ΔE⟩ = 675 cm⁻¹ for Ar bath gas) to refine high-temperature extrapolations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.